molecular formula C6H6FNO B1360337 4-Fluoro-N-hydroxybenzenamine CAS No. 406-00-8

4-Fluoro-N-hydroxybenzenamine

Cat. No. B1360337
CAS RN: 406-00-8
M. Wt: 127.12 g/mol
InChI Key: YQSLFHVIKKSCEM-UHFFFAOYSA-N
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Description

4-Fluoro-N-hydroxybenzenamine is a chemical compound with the molecular formula C6H6FNO . It contains a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aromatic), and 1 hydroxyl group . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, fluoro compounds are known for their reactivity. For instance, N-fluorobenzenesulfonimide (NFSI) has been studied for its reactivity under mechanochemical conditions, including fluorinations, fluorodemethylations, sulfonylations, and amidations .

Scientific Research Applications

Microwave Irradiation in Chemical Synthesis

A study by Tao Xiao-chun (2008) explored the synthesis of a series of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products using 4-fluoro-1-acyl-benzene and N-substituted ethanolamine under microwave irradiation. This method offers a convenient approach with reduced reaction time.

Activation of Hydroxyl Groups in Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, closely related to 4-Fluoro-N-hydroxybenzenamine, was found effective in activating hydroxyl groups of polymeric carriers. This study by Y. A. Chang et al. (1992) demonstrated its use in covalently attaching biologicals to various solid supports, preserving biological function, with potential therapeutic applications.

Insights into Photophysics

Research by M. Levitus et al. (2001) on 1,4-diethynyl-2-fluorobenzene, a compound related to this compound, provided valuable insights into the effect of aggregation on the photophysics of 1,4-diethynylbenzenes. This work explored absorption and emission spectra, contributing to the understanding of molecular photophysics.

Functionalization of Silica Particles

A study on the nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds, including compounds similar to this compound, was conducted by Isabelle Roth et al. (2006). This research focused on equipping silica particles with primary amino and various chromophoric groups, showcasing a method for surface functionalization.

Synthesis and Antioxidant Studies

The reaction of 1-Fluoro-2-nitrobenzene with homopiperazine to prepare new polyamine compounds was explored by H. Keypour et al. (2020). This research highlights the synthesis and characterization of macroacyclic Schiff-base complexes, contributing to antioxidant studies.

Antimicrobial Activity and DNA Binding

The synthesis and structural characterization of 4-fluorobenzylspiro(N/O)cyclotriphosphazenes and their antimicrobial activities were investigated by Gamze Elmas et al. (2016). This study also explored their interactions with DNA, indicating potential applications in medicinal chemistry.

properties

IUPAC Name

N-(4-fluorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSLFHVIKKSCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193603
Record name Benzenamine, 4-fluoro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406-00-8
Record name Benzenamine, 4-fluoro-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-fluoro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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